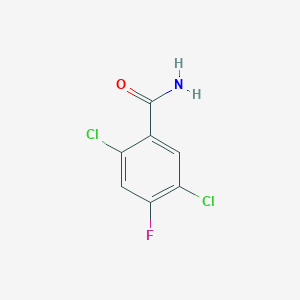

2,5-Dichloro-4-fluorobenzamide

Description

2,5-Dichloro-4-fluorobenzamide (C₇H₄Cl₂FNO; molecular weight: 208.02 g/mol) is a halogenated benzamide derivative characterized by chlorine substituents at the 2- and 5-positions and a fluorine atom at the 4-position on the aromatic ring. This compound is structurally analogous to several agrochemicals, where halogenation enhances lipophilicity, photostability, and bioactivity.

Properties

IUPAC Name |

2,5-dichloro-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKKHOLVOFDWCIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-4-fluorobenzamide typically involves the acylation of 2,5-dichloro-4-fluoroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the formation of the amide bond .

Industrial Production Methods: For industrial-scale production, the process involves the use of 2,5-dichloro-4-fluoroaniline and benzoyl chloride as starting materials. The reaction is conducted in a solvent such as dichloromethane or toluene, with the addition of a base to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloro-4-fluorobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Reduction Products: Corresponding amines.

Oxidation Products: Carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties:

- Anticancer Activity : Research indicates that 2,5-Dichloro-4-fluorobenzamide exhibits significant cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported an IC50 value of 12 µM against certain cancer cells, suggesting its potential as a lead compound for cancer therapy.

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains. In vitro studies have shown a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating that it could serve as a basis for developing new antimicrobial agents.

- Antiviral Effects : Preliminary research suggests that this compound may inhibit the replication of viruses such as hepatitis B by interfering with viral RNA encapsidation mechanisms.

Agrochemicals

This compound has applications in agriculture as a potential pesticide or herbicide. Its chemical structure allows it to interact effectively with biological targets in pests while minimizing toxicity to non-target organisms.

Material Science

The compound is also explored for its utility in synthesizing advanced materials. Its unique properties enable it to act as a precursor for various industrial chemicals and polymers.

Anticancer Activity

A notable study assessed the anticancer potential of this compound across multiple cancer cell lines. The results indicated that the compound inhibited cell proliferation effectively, warranting further investigation into its mechanisms of action and potential formulations for clinical use.

Antimicrobial Efficacy

In comparative studies against common pathogens, this compound exhibited strong antimicrobial properties. Its effectiveness against resistant bacterial strains highlights its potential role in addressing antibiotic resistance issues.

Antiviral Mechanism

Research focusing on the antiviral properties of this compound revealed that it inhibits key steps in the viral life cycle, particularly in hepatitis B virus models. This finding opens avenues for further exploration in antiviral drug development.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-fluorobenzamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural features, molecular weights, and applications of 2,5-Dichloro-4-fluorobenzamide and related benzamide derivatives:

Substituent Effects on Bioactivity and Stability

- Halogenation Patterns: The 2,5-Cl and 4-F configuration in this compound creates a distinct electronic profile, with chlorine atoms providing steric bulk and fluorine enhancing electronegativity. This contrasts with etobenzanid’s 2,3-Cl arrangement, which may favor binding to auxin receptors . Diflufenican’s trifluoromethyl-phenoxy group increases lipid solubility, enabling prolonged soil residual activity compared to this compound’s simpler structure .

Bond Angles and Conformational Stability :

- In N-[3,5-Dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, bond angles like F5′—C15—F5 (126.8°) and C12—C13—C8 (119.7°) indicate a rigid tetrafluoroethoxy moiety, which may improve target-site binding . The main compound’s lack of such substituents suggests reduced conformational constraints.

Environmental Impact :

- Sulfentrazone’s triazole ring and diflufenican’s fluorinated groups confer resistance to metabolic degradation, leading to longer environmental persistence. The simpler halogenation of this compound likely results in faster degradation, reducing ecological risks .

Biological Activity

2,5-Dichloro-4-fluorobenzamide is a synthetic compound that has garnered attention for its biological activity, particularly in the fields of pharmacology and toxicology. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClFNO

- Molecular Weight : 195.07 g/mol

The compound features two chlorine atoms and one fluorine atom on a benzene ring, contributing to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor of certain enzymes and receptors involved in neurotransmission and cellular signaling.

Key Mechanisms:

- Inhibition of Glycine Receptors : Similar to other compounds like lindane, this compound may inhibit glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system .

- Impact on Ion Channels : The compound's structural similarities to known ion channel blockers suggest it may interfere with chloride ion channels, affecting neuronal excitability .

Biological Activity Overview

The biological effects of this compound have been evaluated in various studies. Below is a summary of its activity across different biological systems:

| Biological System | Effect | Reference |

|---|---|---|

| Neuronal Cells | Inhibition of neurotransmitter release | |

| Insect Models | Toxicity through receptor modulation | |

| Mammalian Cells | Cytotoxic effects at high concentrations |

Case Studies

Several case studies have investigated the effects of this compound in different contexts:

- Neurotoxicity Assessment : A study assessed the neurotoxic effects of this compound on cultured neuronal cells. Results indicated significant inhibition of synaptic transmission at concentrations above 10 µM, suggesting potential neurotoxic properties similar to those observed with other halogenated compounds .

- Insecticidal Activity : Research on insect models demonstrated that this compound exhibited insecticidal activity by targeting GABAergic pathways. The compound's effectiveness was comparable to established insecticides, highlighting its potential application in pest management .

- Cytotoxicity in Mammalian Cell Lines : In vitro studies revealed that exposure to this compound resulted in dose-dependent cytotoxicity in mammalian cell lines. The mechanism involved oxidative stress and apoptosis induction at higher concentrations (≥50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.